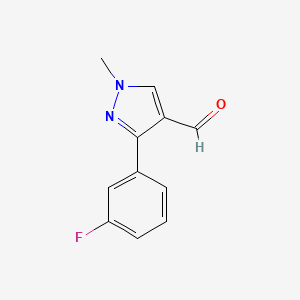

3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-9(7-15)11(13-14)8-3-2-4-10(12)5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKFRKFHXBWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC(=CC=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-(3-fluorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields.

Chemical Reactions Analysis

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating inflammatory conditions. Its derivatives have shown potential as anti-inflammatory and analgesic agents. For instance, research has indicated that pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are essential in the inflammatory process .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. These compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides. Its unique properties enhance crop protection and yield by targeting specific pests and diseases . The compound's efficacy as a pesticide has been demonstrated through various field trials, where it has outperformed traditional agrochemicals in terms of both effectiveness and safety .

Material Science

Novel Material Development

The compound is also explored for its potential in creating novel materials, including polymers and coatings. Researchers are investigating its ability to form stable structures that can be used in various applications ranging from electronics to protective coatings due to its chemical stability and reactivity .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding. It aids in understanding biological pathways by serving as a model compound for testing interactions with specific enzymes . For example, studies have shown that derivatives of this compound can selectively inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are critical targets in neurodegenerative disease research .

Fluorescent Probes

Imaging Applications

The compound is being investigated as a component in fluorescent probes for imaging applications within biological systems. Its unique fluorescence properties allow for enhanced imaging techniques that provide insights into cellular processes and dynamics . This application is particularly valuable in cancer research, where tracking cellular behavior can lead to better understanding and treatment strategies.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drug synthesis | Effective COX-1 and COX-2 inhibitors; anticancer properties demonstrated |

| Agricultural Chemistry | Pesticide and herbicide formulation | Enhanced crop protection; superior efficacy compared to traditional chemicals |

| Material Science | Development of polymers and coatings | Potential for stable structures suitable for diverse applications |

| Biochemical Research | Enzyme inhibition studies | Selective inhibition of AChE and MAO isoforms; insights into neurodegenerative diseases |

| Fluorescent Probes | Imaging applications for biological systems | Enhanced imaging capabilities; valuable for cancer research |

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in enhances electrophilicity, impacting reactivity in nucleophilic addition reactions.

- Heteroatom Incorporation : Sulfur-containing analogs (e.g., ) demonstrate improved antifungal activity due to thioether bonding interactions.

Structural and Crystallographic Insights

- Conformational Analysis : X-ray crystallography of related compounds (e.g., ) reveals planar pyrazole rings with dihedral angles of 10–15° between the aryl and pyrazole groups, favoring π-π stacking in biological targets.

- Hydrogen Bonding : The aldehyde group forms intermolecular H-bonds (O···H-N) in crystal lattices, stabilizing supramolecular assemblies .

Biological Activity

3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by its unique structure, which includes a fluorophenyl group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a building block for more complex pharmaceutical agents.

- Molecular Formula : C₁₁H₉FN₂O

- Molecular Weight : 204.20 g/mol

- Structure : The compound features a five-membered pyrazole ring, which is known for its diverse biological activities.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural components. The presence of a fluorine atom in the phenyl ring of this compound potentially enhances its binding affinity to biological targets, making it an interesting candidate for further research.

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Contains a fluorophenyl group | Used extensively in synthesizing complex heterocycles |

| 5-Methylpyrazole-4-carbaldehyde | Methyl group at position 5 | Exhibits distinct biological activity compared to other derivatives |

| 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | Contains difluoromethyl and carboxylic acid groups | Known for fungicidal properties in agrochemical formulations |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

- Antimicrobial Activity : A study evaluated various pyrazole derivatives for their antimicrobial properties, reporting significant inhibition zones against pathogens like Staphylococcus aureus. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL .

- Synergistic Effects with Chemotherapy : Research on combinations of pyrazoles with doxorubicin indicated enhanced cytotoxicity in breast cancer cell lines, particularly in the Claudin-low subtype, which is known for its poor prognosis .

- Anti-inflammatory Agents : The synthesis of novel pyrazole-based compounds has led to the identification of dual COX-2/sEH inhibitors with superior anti-inflammatory activity compared to established drugs like celecoxib .

Q & A

Q. What are the established synthetic routes for 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, substituting a halogen at the pyrazole 5-position with a fluorophenyl group using phenol derivatives under basic conditions (e.g., K₂CO₃) is a common approach . Optimization involves adjusting catalysts (e.g., phase-transfer catalysts), solvents (polar aprotic solvents like DMF), and temperature (80–100°C) to enhance yield . Monitoring reaction progress via TLC or HPLC is critical for identifying intermediates and side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- FTIR : To confirm aldehyde (C=O stretch ~1700 cm⁻¹) and fluorophenyl (C-F stretch ~1250 cm⁻¹) groups.

- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl group at N1, fluorophenyl at C3) .

- X-ray crystallography : For unambiguous structural determination. Single-crystal diffraction (e.g., Cu-Kα radiation) resolves bond lengths, angles, and packing interactions . SHELXL is widely used for refinement, leveraging high-resolution data to minimize R-factors .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic predictions and observed molecular geometry?

Discrepancies (e.g., unexpected tautomerism or conformational flexibility) arise when NMR/FTIR data suggest dynamic behavior, while X-ray structures provide static snapshots. For example, hydrogen bonding or π-stacking observed in crystals (e.g., 2D layers via O-H···O interactions ) may stabilize specific conformers. Refinement with SHELXL, using restraints for disordered regions, can reconcile these differences .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

- Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

- Aldehyde functionalization : Convert the aldehyde to oximes or hydrazones for enhanced bioactivity (e.g., antimicrobial or antiviral properties) .

- In vitro assays : Pair synthetic modifications with standardized bioassays (e.g., MIC for antibacterial activity) to correlate structural changes with efficacy .

Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Molecular docking : Screen against target proteins (e.g., viral proteases) using software like AutoDock Vina. Focus on interactions between the fluorophenyl group and hydrophobic binding pockets .

Q. How do electron-withdrawing substituents (e.g., -F) influence the compound’s stability and reactivity?

The 3-fluorophenyl group enhances stability via resonance effects and reduces susceptibility to oxidation. However, the aldehyde moiety remains reactive; storage under inert atmosphere (N₂/Ar) at low temperatures (-20°C) is recommended to prevent dimerization . Substituent effects on reaction kinetics can be quantified via Hammett plots using para-substituted analogs .

Q. What experimental phasing approaches are recommended for challenging crystallographic datasets?

For poorly diffracting crystals, employ SHELXC/D/E pipelines for experimental phasing. Anomalous scattering (e.g., using Cu or Mo radiation) or molecular replacement (if a similar structure exists in the PDB) can resolve phase problems . High-throughput screening of crystallization conditions (e.g., varying PEG concentrations) improves crystal quality .

Q. How can this compound serve as an intermediate in multi-step syntheses of pharmacologically relevant derivatives?

- Condensation reactions : React the aldehyde with hydrazines to form pyrazoline derivatives with potential CNS activity .

- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the pyrazole 4-position .

- Oxime formation : Treat with hydroxylamine to generate oximes for metal coordination studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.